5-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound features a phenylethyl group attached to the second carbon of the pyrrole ring and a carboxylic acid group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylethylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired pyrrole derivative. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of a suitable precursor, followed by cyclization and oxidation steps. The choice of catalyst, solvent, and reaction conditions would be optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts alkylation for introducing alkyl groups.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
5-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-phenylethylamine: A simple amine with a phenylethyl group.
Pyrrole-2-carboxylic acid: A pyrrole derivative with a carboxylic acid group at the second position.
Phenylacetic acid: An aromatic carboxylic acid with a phenyl group.
Uniqueness
5-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a phenylethyl group and a carboxylic acid group on the pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
856256-75-2 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.2 |
Purity |
95 |
Origin of Product |
United States |
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